3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Beschreibung

Hydrophobic-Hydrophilic Amphiphilic Architecture

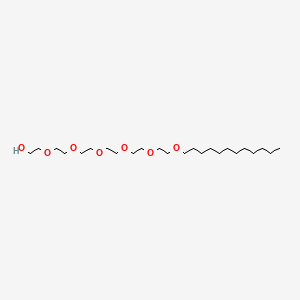

Hexaethylene glycol monododecyl ether is a nonionic surfactant characterized by a distinct amphiphilic architecture. Its molecular structure comprises a hydrophobic dodecyl (C12) alkyl chain and a hydrophilic hexaethylene glycol head group. The dodecyl chain, composed of twelve methylene units, confers hydrophobic properties, enabling interactions with nonpolar substances such as lipids and hydrocarbons. In contrast, the hexaethylene glycol segment—a chain of six ethylene oxide (EO) units—exhibits hydrophilic behavior due to hydrogen bonding with water molecules.

This amphiphilic duality drives the compound’s ability to form micelles in aqueous solutions. At concentrations exceeding the critical micelle concentration (CMC), the molecules self-assemble into aggregates where hydrophobic tails cluster inward, shielding themselves from water, while hydrophilic heads face the aqueous environment. The micellar structure is dynamic and sensitive to environmental conditions. For instance, the incorporation of n-dodecane reduces micellar size by weakening hydrophilic interactions between ethylene oxide chains and water, whereas n-dodecanol acts as a co-surfactant, promoting micellar growth. Light scattering studies reveal that micelles transition from wormlike shapes to prolate ellipsoids upon oil uptake, with axial ratios of 17.4 for n-dodecane-containing systems and 9.2 for n-dodecanol-containing systems.

The interfacial behavior of hexaethylene glycol monododecyl ether further underscores its amphiphilic nature. At the water-air interface, the surfactant forms a monolayer, with the dodecyl tail oriented toward the air and the ethylene oxide head group immersed in water. This arrangement induces a 3 nm interfacial region with a strong electric field (~1 V/nm), as demonstrated by Kelvin probe measurements and molecular dynamics simulations. The reorientation of water molecules within this interface enhances hydrogen-bonding networks, a phenomenon critical for applications in catalysis and light-harvesting systems.

Molecular Formula and Weight (C24H50O7, 450.65 g/mol)

Hexaethylene glycol monododecyl ether has the molecular formula C24H50O7 , corresponding to a dodecyl chain (C12H25) linked to a hexaethylene glycol moiety (C12H25O(C2H4O)6H). The precise molecular weight is 450.65 g/mol , calculated from the sum of atomic masses: 24 carbon (12.01 g/mol), 50 hydrogen (1.008 g/mol), and 7 oxygen (16.00 g/mol) atoms.

Key molecular properties include:

- Density : 0.965–0.971 g/mL at 35°C.

- Refractive index : 1.447–1.453 at 35°C.

- Melting point : Approximately 27°C.

- Critical micelle concentration (CMC) : 70–80 µM at 25°C.

The compound’s purity is often verified via thin-layer chromatography (TLC), with commercial grades exceeding 98% purity. Its solubility in water arises from the hydration of ethylene oxide units, while the dodecyl chain ensures compatibility with organic phases, making it effective in emulsification and solubilization processes.

Structural Isomers and Conformational Variability

Hexaethylene glycol monododecyl ether lacks structural isomers due to its fixed alkyl and ethylene oxide chain lengths. However, conformational variability arises from the flexibility of its ethylene oxide chain and alkyl tail. The six ethylene oxide units adopt gauche and trans configurations, influencing the molecule’s overall shape and interaction potential.

In aqueous solutions, this conformational flexibility enables the surfactant to adapt to different micellar geometries. For example, spherical micelles dominate at low temperatures, while cylindrical or wormlike micelles form at elevated temperatures or in the presence of co-surfactants. Molecular dynamics simulations reveal that spherical micelles exhibit a core radius of ~1.8 nm, whereas cylindrical micelles contract their core radius to ~1.5 nm, optimizing hydrophobic interactions.

The surfactant’s head group also displays dynamic behavior. Ethylene oxide chains extend into the aqueous phase, forming hydrogen bonds with water, but collapse into coiled configurations when dehydrated. This conformational plasticity is critical during phase transitions, such as the shift from spherical to rod-like micelles, which is driven by changes in temperature or surfactant concentration.

In mixed surfactant systems, hexaethylene glycol monododecyl ether dominates micellar morphology. For instance, in mixtures with n-dodecyl-β-d-maltoside (C12G2), elongated micelles form, with cylindrical regions growing in proportion to the hexaethylene glycol monododecyl ether content. This behavior highlights the compound’s role in tuning micellar architecture through its conformational adaptability.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCFEGKCRWEVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058633 | |

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-96-7 | |

| Record name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaoxyethylene dodecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxatriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Reaction Mechanism

The synthesis of C<sub>12</sub>E<sub>6</sub> involves the ethoxylation of dodecanol (C<sub>12</sub>H<sub>25</sub>OH) with ethylene oxide (C<sub>2</sub>H<sub>4</sub>O) under alkaline conditions. The reaction proceeds via nucleophilic addition, where the hydroxyl group of dodecanol attacks the electrophilic ethylene oxide, facilitated by a base catalyst such as potassium hydroxide (KOH). This stepwise process sequentially adds six ethylene oxide units to the dodecanol backbone.

Reaction equation:

Reagents and Conditions

-

Dodecanol purity: ≥98% (to minimize side reactions).

-

Ethylene oxide: Gaseous form, introduced incrementally to control exothermicity.

-

Catalyst concentration: 0.5–1.0 wt% KOH relative to dodecanol.

-

Temperature: 120–150°C, maintained using oil baths or jacketed reactors.

-

Pressure: 2–4 bar to maintain ethylene oxide in liquid phase.

Table 1: Typical Laboratory Reaction Parameters

| Parameter | Range |

|---|---|

| Reaction temperature | 120–150°C |

| Ethylene oxide feed rate | 0.5–1.0 mL/min |

| Catalyst (KOH) loading | 0.5–1.0 wt% |

| Reaction time | 8–12 hours |

Purification and Yield Optimization

Post-reaction, the mixture is neutralized with acetic acid to deactivate the catalyst. Unreacted dodecanol and low ethoxylates are removed via vacuum distillation (100–150°C at 1–5 mbar). The product is further purified using column chromatography (silica gel, eluent: chloroform/methanol 9:1). Typical yields range from 70–85%, depending on ethylene oxide stoichiometry and side-reaction suppression.

Industrial Production

Large-Scale Ethoxylation Reactors

Industrial synthesis employs continuous stirred-tank reactors (CSTRs) or loop reactors designed for high heat dissipation. Key advancements include:

-

Automated ethylene oxide dosing systems to prevent thermal runaway.

-

In-line analytics: Near-infrared (NIR) spectroscopy monitors ethoxylation degree in real time.

Table 2: Industrial Process Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor volume | 0.5–5 L | 1,000–10,000 L |

| Temperature control | Oil bath | Jacketed cooling |

| Ethylene oxide storage | Cylinders | Refrigerated tanks |

| Catalyst recovery | Neutralization | Filtration & reuse |

Distillation and Quality Control

Industrial purification involves fractional distillation under reduced pressure (0.1–0.5 mbar) to separate C<sub>12</sub>E<sub>6</sub> from higher (C<sub>12</sub>E<sub>7+</sub>) and lower (C<sub>12</sub>E<sub>1–5</sub>) homologs. Gas chromatography (GC) with flame ionization detection ensures >95% purity, critical for pharmaceutical and nanotechnology applications.

Recent Advancements in Synthesis

Catalytic Innovations

Recent studies explore alternatives to KOH, such as:

Solvent-Free Ethoxylation

Microwave-assisted ethoxylation in solvent-free systems achieves 90% yield in 4–6 hours, reducing energy consumption by 40% compared to conventional methods. This approach minimizes waste and aligns with green chemistry principles.

Computational Modeling

Dissipative particle dynamics (DPD) simulations optimize ethylene oxide addition sequences. For example, Nakamura and Tamura (2005) demonstrated that staggered ethylene oxide dosing reduces polydispersity by 15%, ensuring uniform ethoxylation.

Table 3: Impact of Staggered Dosing on Product Quality

| Dosing Strategy | Polydispersity Index (PDI) | Yield (%) |

|---|---|---|

| Continuous feed | 1.25 | 78 |

| Staggered feed | 1.06 | 85 |

Analyse Chemischer Reaktionen

Types of Reactions: Hexaethylene glycol monododecyl ether primarily undergoes reactions typical of ethers and alcohols. These include:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides can be used for substitution reactions, often requiring acidic or basic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Substitution: Various substituted ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Hexaethylene glycol monododecyl ether is extensively used in various scientific research fields:

Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles and other colloidal systems.

Biology: It facilitates the solubilization and purification of membrane proteins, aiding in structural and functional studies.

Medicine: It is employed in drug delivery systems, particularly in the formation of liposomes and vesicles for encapsulating bioactive compounds.

Wirkmechanismus

The mechanism of action of hexaethylene glycol monododecyl ether involves its integration into lipid bilayers. The hydrophobic dodecyl tail interacts with the lipid bilayer, while the hydrophilic hexaethylene glycol head remains in the aqueous environment. This disrupts hydrophobic interactions within the bilayer, allowing membrane proteins to be solubilized while preserving their native structures and functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The physicochemical and functional properties of HEG12E are directly compared to structurally analogous polyoxyethylene alkyl ethers below.

Table 1: Structural and Functional Comparison

Key Research Findings

Enzyme Selectivity and Micellar Effects :

- In polyprenyl diphosphate synthase (PDS) reactions, HEG12E (6 EO units) produced predominantly C45 diphosphate , whereas OEG12E (8 EO units) shifted product distribution toward longer chains (e.g., C50) due to larger micelles altering substrate accessibility .

- Reducing HEG12E concentration from 0.1% to 0.01% increased chain length selectivity, highlighting its tunability .

Antimicrobial Activity: HEG12E (1.77% abundance in Bacillus subtilis metabolites) exhibited antifungal activity against A. solani, though less abundant than OEG12E (1.95%) and PEG12E (1.90%) in the same extract .

Surface Activity and Micelle Interactions: Mixed micelles of HEG12E and sodium dodecyl sulfate (SDS) demonstrated reduced growth asymmetry compared to SDS alone, enabling stable colloidal dispersions . The Setschenow coefficient for HEG12E (0.14 m⁻¹) indicated moderate ion-specific effects, outperforming glucopyranoside surfactants in salt-rich environments .

Biologische Aktivität

Hexaethylene glycol monododecyl ether (C12E6) is a nonionic surfactant widely used in various scientific and industrial applications due to its unique amphiphilic properties. This compound, with the chemical formula C24H50O7 and a molecular weight of approximately 422.60 g/mol, exhibits significant biological activity, particularly in the fields of protein solubilization, membrane biology, and nanotechnology.

Hexaethylene glycol monododecyl ether consists of a hydrophilic hexaethylene glycol chain and a hydrophobic dodecyl group. This structure allows it to effectively reduce surface tension between different phases, making it a valuable agent for emulsification and solubilization.

| Property | Value |

|---|---|

| Molecular Formula | C24H50O7 |

| Molecular Weight | 422.60 g/mol |

| Type | Nonionic surfactant |

| Solubility | Soluble in water |

1. Protein Solubilization and Purification

One of the primary applications of C12E6 is in the solubilization and purification of proteins. It aids in making hydrophobic proteins accessible for further studies while minimizing denaturation. Research has shown that C12E6 is effective in solubilizing challenging proteins, including membrane proteins that are prone to aggregation.

2. Membrane Biology Research

C12E6 plays a crucial role in membrane biology by interacting with biological membranes. Its amphiphilic nature allows it to disrupt membranes, facilitating the isolation and characterization of membrane components such as proteins and lipids. Additionally, it can be utilized to create artificial membrane systems for studying transport processes.

3. Nanotechnology Applications

In nanotechnology, C12E6 is employed to stabilize colloidal dispersions and modify the surface properties of nanoparticles. This modification influences how nanoparticles interact with biological systems, making C12E6 valuable in drug delivery systems and other biomedical applications.

Case Study 1: Protein Purification

A study demonstrated that C12E6 effectively solubilized membrane proteins from E. coli, allowing for their subsequent purification using affinity chromatography. The mild detergency of C12E6 preserved protein structure, which is critical for functional assays.

Case Study 2: Virucidal Activity

Research investigated the virucidal activity of mixtures containing C12E6 against lipid-containing viruses such as herpes virus and respiratory syncytial virus. The study revealed that C12E6 could extract lipids from viral envelopes, leading to viral inactivation through the formation of mixed micelles .

Toxicity and Safety Profile

While C12E6 is generally considered to have low to moderate toxicity, it can cause skin and eye irritation upon contact. Safety data indicate that exposure should be minimized, particularly in concentrated forms .

Comparative Analysis with Similar Compounds

The following table compares hexaethylene glycol monododecyl ether with other related surfactants:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Hexaethylene Glycol Monododecyl Ether | C24H50O7 | Nonionic surfactant; effective emulsifier |

| Heptaethylene Glycol Monododecyl Ether | C26H54O8 | Longer ethylene glycol chain; different solubility profile |

| Octaethylene Glycol Monododecyl Ether | C28H58O9 | Enhanced hydrophilicity; used in specialized applications |

| Decaethylene Glycol Monododecyl Ether | C32H66O11 | High hydrophilicity; used in specialized applications |

The unique balance of hydrophilic and lipophilic properties makes hexaethylene glycol monododecyl ether versatile across numerous applications while maintaining stability and effectiveness.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling hexaethylene glycol monododecyl ether (C12E6) in laboratory settings?

- Methodological Answer :

- Engineering Controls : Ensure adequate ventilation and accessible safety showers/eye wash stations.

- Personal Protective Equipment (PPE) : Use safety goggles, impervious gloves, and respirators when aerosolization is possible. Avoid skin contact via lab coats.

- Waste Disposal : Follow local regulations for disposal. Contaminated packaging should be recycled or disposed of per federal/state guidelines .

- Storage : Stable under recommended conditions but incompatible with strong acids/oxidizers. Store away from drains or soil .

Q. How is the critical micelle concentration (CMC) of C12E6 determined experimentally?

- Methodological Answer :

- Surface Tension (ST) Measurements : Traditional method using pendant drop tensiometry to identify the breakpoint in surface tension vs. concentration plots.

- Contact Angle (CA) Analysis : Advanced technique measuring advancing/receding contact angles during droplet evaporation. Discrepancies in CMC values between CA and ST methods highlight the need for cross-validation, especially for nonionic surfactants .

- Thermal Diffusion Forced Rayleigh Scattering (TDFRS) : Provides simultaneous determination of CMC, Soret coefficient (), and diffusion constants () .

Q. What are the structural characteristics of C12E6 micelles in aqueous solutions?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measures hydrodynamic radius and aggregation number.

- Small-Angle X-ray Scattering (SAXS) : Resolves micellar shape transitions (e.g., spherical to rod-like) at varying concentrations.

- Coarse-Grained Molecular Dynamics (CG-MD) : Simulates micelle formation and predicts aggregation behavior. For C12E6, micelles transition to rod-like structures above a second critical concentration .

Advanced Research Questions

Q. How can thermal diffusion behavior of C12E6 in aqueous systems be quantified?

- Methodological Answer :

- TDFRS : A laser-based method to measure , , and thermal diffusion coefficient (). For C12E6, , with agreement across techniques like optical interferometry .

- Challenges : Dye additives in TDFRS may introduce anomalous signal modes, requiring spectral deconvolution or alternative probe-free methods .

Q. What computational models are effective for studying micellar shape transitions in C12E6?

- Methodological Answer :

- Coarse-Grained MD Simulations : Use MARTINI force fields to model micelle assembly. Simulations replicate experimental aggregation numbers (e.g., ~100 monomers at 1 mM) and predict rod-like transitions at higher concentrations .

- Free Energy Calculations : Quantify shape anisotropy and entropy-driven transitions. Validate with experimental SAXS/DLS data .

Q. How does C12E6 interact with biomolecules in membrane protein studies?

- Methodological Answer :

- Solubilization Protocols : Optimize C12E6 concentration (1–2% w/v) to extract membrane proteins without denaturation. Monitor stability via circular dichroism (CD) spectroscopy.

- Cryo-EM Applications : C12E6’s mild detergent properties preserve protein-lipid interactions, enabling high-resolution structural analysis .

- Toxicity Controls : Assess biocompatibility using cell viability assays (e.g., MTT) to confirm non-cytotoxic thresholds .

Q. What are the limitations of using C12E6 in studying surfactant-driven phase separation?

- Methodological Answer :

- Temperature Sensitivity : Phase behavior (e.g., cloud points) varies significantly with temperature; use differential scanning calorimetry (DSC) to map phase diagrams.

- Ionic Strength Effects : Added salts (e.g., NaCl) can alter micelle stability. Conduct conductivity assays to quantify ion-specific effects .

- Dye Interference : Fluorescent probes (e.g., Nile Red) may partition into micelles, skewing CMC measurements. Use label-free techniques like NMR diffusometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.